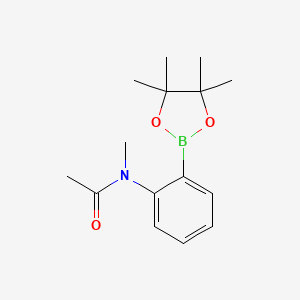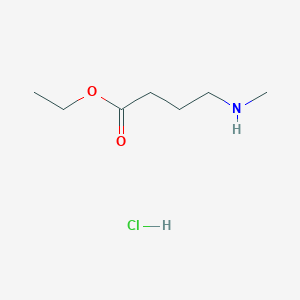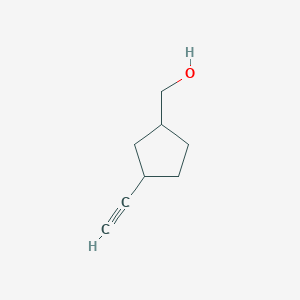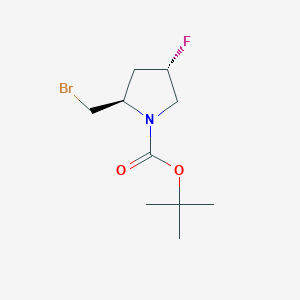![molecular formula C9H11BrN2 B8219166 3-Bromo-5H,6H,7H,8H,9H-pyrido[2,3-d]azepine](/img/structure/B8219166.png)
3-Bromo-5H,6H,7H,8H,9H-pyrido[2,3-d]azepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5H,6H,7H,8H,9H-pyrido[2,3-d]azepine: is a heterocyclic compound that belongs to the pyridoazepine family. This compound is characterized by a bromine atom attached to the third position of the pyridoazepine ring system. It exhibits unique structural properties that make it valuable in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5H,6H,7H,8H,9H-pyrido[2,3-d]azepine typically involves the bromination of pyridoazepine derivatives. One common method includes the reaction of pyridoazepine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 3-Bromo-5H,6H,7H,8H,9H-pyrido[2,3-d]azepine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation. The reactions are usually performed in acidic or neutral conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used. The reactions are conducted in anhydrous solvents to prevent hydrolysis.
Major Products:
Substitution Reactions: Products include various substituted pyridoazepine derivatives.
Oxidation Reactions: Products include oxidized pyridoazepine derivatives.
Reduction Reactions: Products include reduced pyridoazepine derivatives.
科学的研究の応用
3-Bromo-5H,6H,7H,8H,9H-pyrido[2,3-d]azepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Bromo-5H,6H,7H,8H,9H-pyrido[2,3-d]azepine involves its interaction with specific molecular targets and pathways. The bromine atom in the compound plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the biological system being studied.
類似化合物との比較
- 3-Bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine
- 3-Bromo-7-methyl-1H,4H,5H,6H,7H,8H-pyrrolo[2,3-c]azepin-8-one
Comparison: 3-Bromo-5H,6H,7H,8H,9H-pyrido[2,3-d]azepine is unique due to its specific structural arrangement and the presence of the bromine atom at the third position. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the bromine atom can enhance the compound’s reactivity and binding affinity, making it more effective in certain applications.
特性
IUPAC Name |
3-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-8-5-7-1-3-11-4-2-9(7)12-6-8/h5-6,11H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKSDVSCXUWWAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid](/img/structure/B8219170.png)

